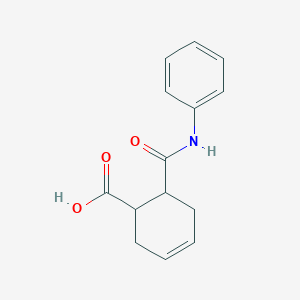

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 . It is related to other compounds such as “6-{[4-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid” and “6-Phenethylcarbamoyl-cyclohex-3-ene-carboxylic acid” which have similar structures .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the anticoagulant Edoxaban, was achieved through biocatalysis. The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design .Molecular Structure Analysis

The molecular structure of “6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” can be analyzed based on its molecular formula C14H15NO3. It contains a cyclohexene ring, a phenylcarbamoyl group, and a carboxylic acid group .Applications De Recherche Scientifique

Chemical Synthesis and Transformations

The Curtius rearrangement of cyclohex-3-ene carboxylic acid, a related compound to 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, has been utilized for the synthesis of various carbamate derivatives, demonstrating the compound's value in synthetic organic chemistry. For instance, the rearrangement using diphenylphosphoryl azide leads to the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates, with further transformations allowing the creation of oxygenated cyclohexylamimo building blocks (Gómez-Sánchez & Marco-Contelles, 2005).

Chiral Resolution

The chiral resolution of cyclohex-3-ene-1-carboxylic acid has been successfully achieved, yielding single configurational isomers with high optical purity. This indicates the potential of 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid and similar compounds in chiral chemistry applications (Li Yi-liang, 2013).

Pharmaceutical Applications

Optically active cyclohexene derivatives, like 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, have shown potential as new antisepsis agents. For example, the synthesis of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, a cyclohexene antisepsis agent, highlights the importance of these compounds in medicinal chemistry (Yamada et al., 2006).

Receptor Agonists

Compounds like 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, closely related to 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, have been used as hydroxyl-carboxylic acid (HCA) receptor HCA2 agonists. Their derivatives' potency in activating HCA1, HCA2, and HCA3 receptors has been evaluated, indicating the pharmaceutical significance of these compounds (Bobiļeva et al., 2014).

Enantiomer Synthesis

The synthesis of stereochemically complex molecules from cyclohex-3-ene carboxylic acid derivatives illustrates the potential for creating diverse enantiomers for pharmaceutical and chemical applications. This includes the synthesis of functionalized cycloalkene skeletons, demonstrating the versatility of these compounds (Cong & Yao, 2006).

Orientations Futures

Propriétés

IUPAC Name |

6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSLIJHVJSMXPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2589417.png)

![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)

![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)

![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)